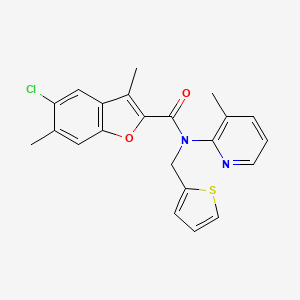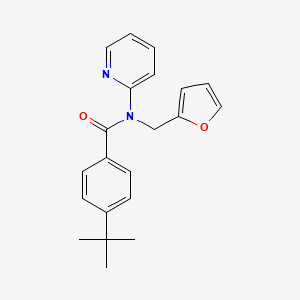![molecular formula C14H17N3OS B11367276 3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B11367276.png)
3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide typically involves the reaction of 3-(4-methylphenyl)-1,2,4-thiadiazole-5-amine with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide involves its interaction with specific molecular targets in the body. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-methyl-N-(4-methylphenyl)butanamide
- N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Uniqueness
3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C14H17N3OS |
|---|---|
Peso molecular |
275.37 g/mol |
Nombre IUPAC |
3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide |
InChI |
InChI=1S/C14H17N3OS/c1-9(2)8-12(18)15-14-16-13(17-19-14)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,16,17,18) |
Clave InChI |
NUPOQGXZAJZTGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide](/img/structure/B11367195.png)
![5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11367201.png)

![N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11367231.png)
![2-(2-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11367235.png)

![3-propoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11367242.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11367245.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11367250.png)
![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11367254.png)
![2-Methylpropyl 4-methyl-2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11367260.png)


![2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11367272.png)
